AMPA receptor modulator-2

CAS No.:

Cat. No.: VC13713824

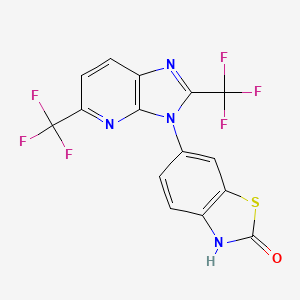

Molecular Formula: C15H6F6N4OS

Molecular Weight: 404.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H6F6N4OS |

|---|---|

| Molecular Weight | 404.3 g/mol |

| IUPAC Name | 6-[2,5-bis(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]-3H-1,3-benzothiazol-2-one |

| Standard InChI | InChI=1S/C15H6F6N4OS/c16-14(17,18)10-4-3-8-11(24-10)25(12(22-8)15(19,20)21)6-1-2-7-9(5-6)27-13(26)23-7/h1-5H,(H,23,26) |

| Standard InChI Key | BPZAQDCXSKBMKM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C(F)(F)F)SC(=O)N2 |

| Canonical SMILES | C1=CC2=C(C=C1N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C(F)(F)F)SC(=O)N2 |

Introduction

Structural and Mechanistic Basis of AMPA Receptor Modulation

Pharmacological Profiles of Second-Generation Modulators

Hybridization Strategies and Enhanced Efficacy

The rational design of compound 7—a hybrid of 2 and a benzamide chemotype—exemplifies structure-based optimization. Electrophysiological assays on HEK293 cells expressing GluA2 receptors reveal that 7 reduces desensitization by 78% (vs. 40% for 2) and increases peak current amplitudes by 2.5-fold . This enhancement is attributed to additional interactions within the allosteric pocket, including a hydrogen bond with Ser654 and π-stacking with Tyr702 .

Table 2: Comparative Pharmacological Data for AMPA Modulators

| Parameter | 2 | 7 | CX614 | LCX001 |

|---|---|---|---|---|

| Desensitization Inhibition | 40% | 78% | 85% | 62% |

| Deactivation τ (ms) | 12.4 ± 1.2 | 28.7 ± 2.3 | 35.1 ± 3.1 | 18.9 ± 1.8 |

| Glutamate EC₅₀ (μM) | 8.2 | 5.6 | 3.1 | 6.8 |

| Respiratory Rescue Efficacy | N/A | N/A | 70% | 89% |

Therapeutic Applications: Respiratory Depression and Analgesia

Future Directions: Targeting the TMD and Allosteric Networks

Emerging cryo-EM structures of AMPAR-TARPγ2 complexes bound to inhibitors like GYKI-52466 reveal novel allosteric networks at the TMD . These findings suggest that next-generation modulators could exploit dual LBD/TMD binding to achieve greater specificity. For instance, stabilizing the D1-D2 interface separation at 16 Å (vs. 27 Å in desensitized states) may yield modulators with kinetic profiles tailored to specific neuropsychiatric conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume